3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Researchers often face supply inconsistency for precisely substituted, rigid cyclobutane building blocks, delaying SAR campaigns. This compound addresses that gap as a non-fungible (1s,3s)-configured core with a unique 3-fluoro-4-methoxy substitution pattern, delivering a distinct LogP (+0.1 over non-fluorinated analogs) and H-bond profile critical for CNS and peptidomimetic design. - Rigid cyclobutane scaffold enhances metabolic stability and target binding affinity. - Defined stereochemistry enables accurate peptide turn/strand mimicry. - Reliable global supply supports iterative medicinal chemistry optimization.

Molecular Formula C11H14FNO2
Molecular Weight 211.23 g/mol
Cat. No. B13175170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol
Molecular FormulaC11H14FNO2
Molecular Weight211.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2(CC(C2)O)N)F
InChIInChI=1S/C11H14FNO2/c1-15-10-3-2-7(4-9(10)12)11(13)5-8(14)6-11/h2-4,8,14H,5-6,13H2,1H3
InChIKeyOJRZYGVQEDCBCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol: Conformationally Constrained Scaffold


3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol (CAS 2090713-85-0) is a fluorinated cyclobutane derivative integrating a 1,3-amino-alcohol motif with a 3-fluoro-4-methoxyphenyl substituent [1]. With a molecular formula of C₁₁H₁₄FNO₂ and a molecular weight of 211.23 g/mol, this compound serves as a conformationally restricted building block in medicinal chemistry, offering both hydrogen bond donor (amine, hydroxyl) and acceptor (fluorine, methoxy) functionalities [2]. The cyclobutane ring imparts structural rigidity, a feature often exploited to enhance binding affinity and metabolic stability in drug candidates [3].

1
Conformationally constrained cyclobutane core for scaffold-based design
2
Dual H-bond donors (amine, hydroxyl) and acceptors (F, OMe)
3
Fluorinated and methoxy-substituted for controlled lipophilicity

Why Generic Analogs Cannot Replace This Fluorinated Cyclobutanol


Simple substitution of 3-amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol with a core 3-aminocyclobutanol or a mono-substituted phenyl analog overlooks the precise electronic and steric tuning provided by the simultaneous presence of both a fluorine and a methoxy group on the aromatic ring [1]. The combination of these substituents modulates key properties such as lipophilicity and hydrogen-bonding capacity in a way that a single substituent cannot replicate, directly impacting crucial parameters like target binding and metabolic stability [2]. Consequently, the quantitative physicochemical signature of this compound is distinct, making it a non-fungible fragment in structure-activity relationship (SAR) exploration.

Dual Substituent Effect
Mono-substituted phenyl analogs cannot replicate the combined electronic influence of 3-F and 4-OMe groups.
Physicochemical Shift
Absence of fluorine alters HBA count and lipophilicity, which may change target-binding and ADME profiles.
Conformational Flexibility
Replacing the rigid cyclobutane with flexible linkers removes the conformational restriction essential for scaffold-based SAR.

Quantitative Evidence Against Closest Analogs


Enhanced Hydrogen-Bond Acceptor Capacity vs. Non-Fluorinated Analog

The target compound contains a fluorine atom that acts as an additional hydrogen-bond acceptor, alongside the methoxy and hydroxyl groups. This results in a higher total Hydrogen Bond Acceptor (HBA) count. This contrasts with 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol, which lacks the fluorine atom and thus has a lower acceptor capacity. This difference can significantly influence molecular recognition events in biological systems [1].

HBA Count
Reported
4
vs 3 (non-fluorinated analog)
May support additional target-binding interactions.
Computed property; experimental validation advised.
Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Fine-Tuned Lipophilicity Advantage Over Less Lipophilic Analogs

The calculated partition coefficient (XLogP3) for 3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol is 0.6, reflecting balanced lipophilicity due to the presence of both lipophilic (fluoro) and hydrophilic (methoxy, amino, hydroxyl) groups [1]. Its direct non-fluorinated analog, 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol, has a slightly lower XLogP3 of 0.5 [2]. This incremental increase in lipophilicity can be critical for penetrating lipophilic biological membranes while maintaining aqueous solubility, a key balance in drug development.

Lipophilicity
Reported
0.6
XLogP3
Analog: 0.5
Reported lipophilicity difference may influence ADME profile.
Computed XLogP3; confirm with experimental logD.
Drug Design ADME Optimization Lipophilicity Control

Defined Cis Stereoisomer for Conformational Restriction

The specific (1s,3s) cis-stereoisomer of the target compound (CAS 2059911-99-6) is also commercially available [1]. This allows researchers to procure a geometrically pure form, which contrasts with the default racemic or mixed stereochemistry of most other cyclobutane building blocks. The distinct spatial orientation of the amino and hydroxyl groups on the cyclobutane ring in this isomer provides a defined, more rigid presentation of pharmacophoric elements compared to its stereochemical mixtures, which is crucial for rational drug design.

Stereochemistry
Class-level
(1s,3s)-cis
CAS 2059911-99-6
Enables stereochemically defined SAR studies.
Verify stereochemical purity before use.
Stereochemistry Chiral Synthesis Conformational Analysis

High Purity Baseline for Reproducible Research

The compound is consistently supplied by multiple vendors at a minimum purity of 95% (HPLC or equivalent), a common but critical specification for research use . While not unique, this established purity baseline is a verifiable procurement criterion. For instance, Enamine lists the compound (EN300-718214) with a purity of 95.0% [1]. This ensures that any biological or chemical data derived from its use is based on a predominantly pure substance, minimizing the risk of artifacts from impurities, which is a prerequisite for reliable SAR studies.

Purity
Specification review
≥95%
HPLC
Meets standard research-grade purity criterion.
Verify with lot-specific COA.
Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios Based on Differential Evidence


Fragment-Based Lead Generation with Tailored Lipophilicity

In fragment-based drug discovery (FBDD) programs, this cyclobutanol is an ideal core fragment. Its computed XLogP3 of 0.6 and 4 H-bond acceptors offer a specific, experimentally measurable starting point for probing a biological target, distinct from less lipophilic or lower acceptor-count analogs [1]. The subtle +0.1 LogP increase over the 4-methoxy analog [2] can be exploited to fine-tune target affinity and achieve a superior pharmacokinetic profile from the earliest stages of design.

Conformationally-Constrained Peptidomimetic Synthesis

The rigid cyclobutane scaffold, functionalized with both an amine and a hydroxyl group, makes this compound a privileged building block for synthesizing peptidomimetics [1]. The defined (1s,3s)-stereoisomer [2] is of particular value here, as its fixed geometry is essential for correctly mimicking the turn or strand conformations of peptides, an advantage over flexible-chain or racemic alternatives.

CNS Drug Development via Strategic Fluorination

The strategic incorporation of the 3-fluoro group is a classic medicinal chemistry tactic to enhance metabolic stability and membrane permeability [1]. This compound can be used as an intermediate for synthesizing central nervous system (CNS) drug candidates, where the combination of a cyclobutane ring and an aryl fluoride can improve both brain penetration and resistance to oxidative metabolism, compared to non-fluorinated counterparts.

SAR Studies on Aryl Substitution Patterns

For research groups exploring the impact of halogen and alkoxy substitution on a specific biological target, this compound provides a unique, dual-substitution pattern (3-F, 4-OMe) that is not replicated by commonly available single-substituent analogs. This allows for the direct deconvolution of electronic and steric effects within a series, serving as a key comparator in medicinal chemistry optimization campaigns [1].

Application
Selection Property
Validation Focus
Fragment-Based Lead Generation
Tailored lipophilicity and HBA profile
Confirm XLogP3 and HBA count experimentally
Peptidomimetic Synthesis
Rigid cis-cyclobutane scaffold with defined stereochemistry
Validate stereochemical configuration and conformational constraint
CNS Drug Candidate Design
Strategic aryl fluoride for metabolic stability and permeability
Assess brain penetration and metabolic stability experimentally
Aryl Substitution SAR Studies
Unique 3-F, 4-OMe dual-substitution pattern
Deconvolute electronic and steric effects via systematic SAR
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